REACTION_CXSMILES
|
O[PH2]=O.[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:9].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].O.O.O.O.[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O>>[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:9].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:9].[Ca+2:9] |f:1.2.3.4.5.6.7.8.9,10.11.12.13.14.15.16,17.18.19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[PH2]=O
|
Name
|
Ca(NO3)2.4H2O
|
Quantity
|
19.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ca phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
Ca8H2(PO4)6-5H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium nitrate tetrahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
to form a clear, colorless solution in a 250 ml Pyrex beaker on a hotplate/stirrer
|
Type
|
CUSTOM
|
Details
|
eventually forming a homogeneous solution once the sample
|
Type
|
TEMPERATURE
|
Details
|
Warming of the solution above 25° C.
|
Type
|
CUSTOM
|
Details
|
a vigorous exothermic reaction
|
Type
|
CUSTOM
|
Details
|
the reaction was essentially complete leaving a moist, white, pasty solid
|
Reaction Time |
3 min |
Name
|
|
Type
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |